molecular formula C9H7FO4 B1444393 3-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 161796-11-8

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444393
CAS No.: 161796-11-8
M. Wt: 198.15 g/mol
InChI Key: BHCZVQVKEQQOAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid typically involves the introduction of the fluorine and methoxycarbonyl groups onto the benzene ring. One common method is the esterification of 3-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Methanol and sulfuric acid as a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted benzoic acids.

    Esterification: Methyl esters.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

3-Fluoro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methoxycarbonyl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the methoxycarbonyl group can influence its pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-Fluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with a notable presence in medicinal chemistry and biological research. Its structural characteristics, particularly the presence of a fluorine atom and a methoxycarbonyl group, impart unique properties that have been investigated for various biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FO4. The compound features a benzoic acid backbone modified with a fluorine substituent at the 3-position and a methoxycarbonyl group at the 4-position. These modifications enhance its reactivity and interaction with biological targets.

Nucleophilic Aromatic Substitution

The primary mechanism by which this compound exerts its biological effects is through nucleophilic aromatic substitution. The fluorine atom facilitates this process, allowing the compound to interact with various nucleophiles in biological systems, leading to the formation of substituted derivatives that may exhibit enhanced biological activity.

Biochemical Pathways

This compound has been shown to participate in several biochemical reactions, including:

  • Esterification : It can form esters with various alcohols, which are important in drug formulation.
  • Hydrolysis : The compound may undergo hydrolysis catalyzed by esterases, producing 3-fluoro-4-hydroxybenzoic acid.

Cellular Effects

Research indicates that this compound can influence cellular processes such as:

  • Cell Signaling : It modulates key signaling pathways by inhibiting specific kinases, which alters phosphorylation states of downstream targets, impacting gene expression and metabolism.
  • Cell Proliferation and Apoptosis : Depending on concentration, it can promote or inhibit cell proliferation and induce apoptosis through caspase activation.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound exhibits varying effects based on dosage:

  • At lower concentrations, it shows minimal effects on cell viability.
  • Higher concentrations lead to significant cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Anticancer Potential : In a study investigating benzoic acid derivatives, compounds similar to this compound were found to inhibit histone deacetylase (HDAC) activity, leading to reduced cancer cell growth through apoptosis induction via ROS production and caspase activation .
  • Metabolic Pathways Exploration : Another investigation revealed that this compound undergoes metabolic transformations via cytochrome P450 enzymes, affecting its bioavailability and pharmacokinetic properties. Metabolites formed can also possess distinct biological activities .

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits HDAC
Enzyme InteractionActs as substrate/inhibitor for esterases
Cellular SignalingModulates kinase activity affecting gene expression
Metabolic TransformationMetabolized by cytochrome P450; forms active metabolites

Properties

IUPAC Name

3-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZVQVKEQQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266770
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-11-8
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Catalytic amount of 10 wt % palladium carbon was added to a solution of methyl 4-benzyloxycarbonyl-2-fluorobenzoate (35.4 mg, 0.123 mmol) in ethanol (2 mL), and the mixture was stirred overnight at room temperature under hydrogen atmosphere. After completion of the reaction, the mixture was filtered through celite and the filtrate was concentrated to obtain 26.0 mg of the desired product as a colorless solid (yield 100%).
Name
methyl 4-benzyloxycarbonyl-2-fluorobenzoate
Quantity
35.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of the crude 2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester (8, 0.14 mol) in EtOH (210 mL) and EtOAc (210 mL) is treated with 10% Pd/C (4.0 g) under hydrogen atmosphere at room temperature for 5 h. After filtration of the catalyst, the filtrate is evaporated in vacuo. Crystals are collected and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 1-methyl ester (9) as white solid.
Name
2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester
Quantity
0.14 mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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